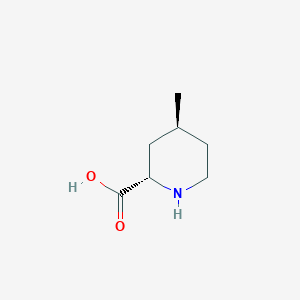

(2S,4S)-4-Methylpiperidine-2-carboxylic acid

Vue d'ensemble

Description

(2S,4S)-4-Methylpiperidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of two chiral centers at the 2nd and 4th positions gives rise to its specific stereochemistry, making it an interesting subject for research and application.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Methylpiperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the use of chiral separation techniques to isolate the desired enantiomer from a racemic mixture. This can be done using preparative-scale chromatography, enantioselective liquid-liquid extraction, or crystallization-based methods .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of chiral catalysts and optimized reaction conditions to maximize yield and purity. For example, the use of tert-butanesulfinamide as a chiral auxiliary has been shown to be effective in the asymmetric synthesis of N-heterocycles, including piperidine derivatives .

Analyse Des Réactions Chimiques

Reduction Reactions

The compound undergoes catalytic hydrogenation under pressurized hydrogen to reduce functional groups. For example, in its synthesis, 4-methyl-2-pyridinecarboxylic acid is reduced to form (2R,4R)-4-methyl-2-piperidinecarboxylic acid via hydrogenation with a palladium or platinum catalyst .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogenation | H₂ (40–60 psi), Pd/C or PtO₂ in ethanol | (2R,4R)-4-methyl-2-piperidinecarboxylic acid | 85–92% |

Esterification

The carboxylic acid group reacts with alcohols under acidic conditions to form esters. Sulfur oxychloride (SOCl₂) is used as a chlorinating agent, followed by ethanol addition to yield ethyl esters :

| Reaction Type | Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Esterification | SOCl₂, ethanol, toluene, 60°C | Ethyl ester derivative | Purified via silica gel chromatography |

Substitution Reactions

The piperidine nitrogen participates in nucleophilic substitution. Lithiation with n-BuLi and sparteine enables stereoretentive functionalization at the 2-position :

Electrophiles and Products:

Oxidation and Decarboxylation

The carboxylic acid moiety can undergo decarboxylation under strong acidic or basic conditions. Oxidation of the piperidine ring is less common but feasible with agents like KMnO₄ or CrO₃ :

| Reaction Type | Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Decarboxylation | H₂SO₄, Δ | 4-Methylpiperidine | Requires harsh conditions | |

| Oxidation | KMnO₄, aqueous acidic | Ketone derivative | Low yield due to side reactions |

Chiral Resolution

Kinetic resolution using chiral acids (e.g., tartaric acid) separates enantiomers during synthesis. The (2S,4S) configuration is selectively crystallized from racemic mixtures :

| Method | Chiral Agent | Enantiomeric Ratio (er) | Purity | Reference |

|---|---|---|---|---|

| Crystallization | (R,R)-Tartaric acid | 98:2 | >99% after recrystallization |

Biological Derivatization

The compound serves as a precursor in drug discovery. For example, coupling with sulfonamide-containing moieties yields protease inhibitors:

Key Applications:

-

Anticancer agents : Derivatives show cytotoxicity against colon cancer cells via apoptosis induction.

-

Enzyme inhibitors : Modifications at the 2-position enhance binding to serine proteases.

Stability and Reactivity Trends

Applications De Recherche Scientifique

(2S,4S)-4-Methylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Mécanisme D'action

The mechanism of action of (2S,4S)-4-Methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for certain enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism depends on the specific application and the molecular context in which it is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,4R)-4-Methylpiperidine-2-carboxylic acid: This is a diastereomer of (2S,4S)-4-Methylpiperidine-2-carboxylic acid with different stereochemistry at the 4th position.

(2S,4S)-4-Fluoropiperidine-2-carboxylic acid: A fluorinated derivative with similar structural features but different chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable for applications requiring high enantioselectivity and specific interactions with biological targets .

Activité Biologique

(2S,4S)-4-Methylpiperidine-2-carboxylic acid (MPC) is a chiral compound belonging to the piperidine class of organic compounds. Its structure features a piperidine ring with a methyl group at the fourth position and a carboxylic acid functional group at the second position. This unique configuration contributes to its diverse biological activities and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.19 g/mol |

| CAS Number | 79199-63-6 |

| IUPAC Name | This compound |

| Purity | 97% |

The biological activity of MPC is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It acts as a ligand, modulating their activity and influencing numerous biological processes. The specific mechanisms depend on the context of its application, but notable activities include:

- Neuroprotective Effects : Some derivatives of MPC have demonstrated potential neuroprotective properties, suggesting their usefulness in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Antioxidant Activity : Similar compounds have shown antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Activity : Certain piperidine derivatives are recognized for their antimicrobial effects, indicating potential for antibiotic development.

Research Findings

Recent studies have explored the synthesis and biological evaluation of MPC derivatives, revealing promising results:

- Neuroprotective Studies : Research indicated that MPC derivatives could protect neuronal cells from oxidative damage, supporting their role in neurodegenerative disease treatment .

- Antimicrobial Efficacy : In vitro studies demonstrated that MPC exhibits significant antibacterial activity against various pathogens, making it a candidate for further antibiotic development.

- Synthetic Applications : MPC serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules with desired biological activities .

Neuroprotective Effects

A study conducted on the neuroprotective effects of MPC derivatives showed that they significantly reduced cell death in neuronal cultures exposed to oxidative stress. The mechanism was linked to the inhibition of reactive oxygen species (ROS) production.

Antimicrobial Activity

In another study, derivatives of MPC were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the MPC structure enhanced its antibacterial properties, suggesting avenues for developing new antibiotics.

Propriétés

IUPAC Name |

(2S,4S)-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHCHLWYGMSPJC-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN[C@@H](C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301257174 | |

| Record name | (2S,4S)-4-Methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79199-63-6 | |

| Record name | (2S,4S)-4-Methylpiperidine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79199-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,4S)-4-Methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.